5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride
CAS No.: 1361115-45-8
Cat. No.: VC2713789
Molecular Formula: C17H23ClN4O2
Molecular Weight: 350.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1361115-45-8 |
---|---|
Molecular Formula | C17H23ClN4O2 |
Molecular Weight | 350.8 g/mol |
IUPAC Name | 5-(4-methoxyphenyl)-N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;hydrochloride |
Standard InChI | InChI=1S/C17H22N4O2.ClH/c1-21(2)17-19-10-14(12-4-6-13(22-3)7-5-12)16(20-17)15-11-18-8-9-23-15;/h4-7,10,15,18H,8-9,11H2,1-3H3;1H |
Standard InChI Key | DXAKZOABIAYBEK-UHFFFAOYSA-N |
SMILES | CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC=C(C=C3)OC.Cl |
Canonical SMILES | CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC=C(C=C3)OC.Cl |
Introduction
Chemical Structure and Properties
5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride is a complex heterocyclic compound belonging to the class of substituted pyrimidines. The compound features a pyrimidine core with strategically positioned functional groups that contribute to its chemical properties and potential biological activities.
Basic Chemical Information
Property | Value |
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CAS Number | 1361115-45-8 |
Molecular Formula | C17H23ClN4O2 |
Molecular Weight | 350.8 g/mol |
IUPAC Name | 5-(4-methoxyphenyl)-N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;hydrochloride |
Standard InChI | InChI=1S/C17H22N4O2.ClH/c1-21(2)17-19-10-14(12-4-6-13(22-3)7-5-12)16(20-17)15-11-18-8-9-23-15;/h4-7,10,15,18H,8-9,11H2,1-3H3;1H |
Standard InChIKey | DXAKZOABIAYBEK-UHFFFAOYSA-N |
SMILES | CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC=C(C=C3)OC.Cl |
The compound consists of several key structural components:
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A central pyrimidine ring
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A 4-methoxyphenyl group at position 5
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A morpholin-2-yl group at position 4
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A dimethylamino group at position 2
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A hydrochloride salt form
This specific arrangement of functional groups confers unique physicochemical properties and potential pharmacological activities to the compound.
Structural Characteristics
Ring Systems Analysis
The molecule contains three distinct ring systems:
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The central pyrimidine heterocycle (a six-membered ring with two nitrogen atoms at positions 1 and 3)
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The 4-methoxyphenyl aromatic ring
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The morpholine heterocycle (a six-membered ring containing an oxygen atom)
These ring systems create a three-dimensional structure with specific electronic and spatial properties that influence the compound's behavior in biological systems.
Functional Group Analysis
The presence of key functional groups contributes significantly to the compound's properties:
Functional Group | Position | Potential Contribution |
---|---|---|
Methoxy group | 4-position of phenyl ring | Enhanced lipophilicity, hydrogen bond acceptor |
Dimethylamino group | 2-position of pyrimidine | Basicity, hydrogen bond acceptor, potential for ionic interactions |
Morpholin-2-yl group | 4-position of pyrimidine | Enhanced solubility, hydrogen bond acceptor, conformational flexibility |
Hydrochloride salt | N/A | Improved water solubility, crystallinity, and stability |
Structural Comparison with Similar Compounds
To better understand the unique features of 5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride, it is valuable to compare it with structurally related compounds.
Comparison Table
Compound | Structural Difference | Potential Impact |
---|---|---|
5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine HCl | Reference compound | N/A |
4-(5-chloro-2-methoxyphenyl)-N-[4-(2-morpholin-4-ylethyl)phenyl]pyridin-2-amine | Pyridine core instead of pyrimidine; different substitution pattern | Different hydrogen bonding pattern; altered electronic properties |
5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines | Thiazolyl group at position 4; aniline at position 2 | Enhanced interaction with ATP-binding site in kinases; different selectivity profile |
4-(4-substituted-thiazol-5-yl)-N-phenylpyrimidin-2-amines | Thiazolyl group at position 4; mono-substituted amino group | Different hydrogen bonding pattern; altered kinase selectivity |
This comparison highlights the unique combination of substituents in 5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride that distinguishes it from related compounds .
Physicochemical and Pharmaceutical Properties
The compound's physicochemical properties are critical determinants of its potential pharmaceutical utility.
Predicted Physicochemical Properties
Property | Predicted Value/Characteristic |
---|---|
Solubility | Likely moderate to good water solubility (due to hydrochloride salt form) |
Lipophilicity (LogP) | Moderate (balanced by lipophilic aromatic rings and hydrophilic groups) |
Hydrogen Bond Acceptors | Multiple (N atoms in pyrimidine and morpholine rings, methoxy group, dimethylamino group) |
Hydrogen Bond Donors | Limited (potential N-H in morpholine) |
Ionization State at Physiological pH | Likely protonated at the basic nitrogen centers |
Crystallinity | Potentially forms stable crystals (as hydrochloride salt) |
These properties would influence the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, which are crucial considerations for drug development.
Future Research Directions
Further investigation of 5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride should focus on several key areas:
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Comprehensive biological activity screening against diverse targets
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Detailed structural characterization studies, including X-ray crystallography
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Structure-activity relationship studies through systematic modification of substituents
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Optimization of synthetic routes for improved yield and purity
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Evaluation of pharmacokinetic and toxicological profiles
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Investigation of potential drug-drug interactions
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Development of formulation strategies for potential pharmaceutical applications
Such studies would provide valuable insights into the compound's potential utility as a therapeutic agent or chemical tool for biological research .
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